6-Quinoxalinol, 2,3,7-trimethyl-
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Overview
Description
6-Quinoxalinol, 2,3,7-trimethyl- is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalines, including 6-Quinoxalinol, 2,3,7-trimethyl-, has been extensively studied due to their biological significance. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield.
Industrial Production Methods: Industrial production of 6-Quinoxalinol, 2,3,7-trimethyl- often involves optimizing the reaction conditions to achieve high purity and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Quinoxalinol, 2,3,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Quinoxalinol, 2,3,7-trimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of dyes, fluorescent materials, and optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-Quinoxalinol, 2,3,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the methyl groups.
2,3-Dimethylquinoxaline: A derivative with two methyl groups instead of three.
6-Hydroxyquinoxaline: A compound with a hydroxyl group at the 6-position instead of methyl groups.
Uniqueness: 6-Quinoxalinol, 2,3,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
65833-67-2 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3,7-trimethylquinoxalin-6-ol |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-11(6)14)13-8(3)7(2)12-9/h4-5,14H,1-3H3 |
InChI Key |
ZSAFSOKZRQIORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1O)C)C |
Origin of Product |
United States |
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